N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline
CAS No.: 142819-59-8
Cat. No.: VC6791322
Molecular Formula: C26H22N4
Molecular Weight: 390.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142819-59-8 |
|---|---|
| Molecular Formula | C26H22N4 |
| Molecular Weight | 390.49 |
| IUPAC Name | N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline |
| Standard InChI | InChI=1S/C26H22N4/c1-4-12-20(13-5-1)25(27-22-16-8-3-9-17-22)26(21-14-6-2-7-15-21)30-24-19-11-10-18-23(24)28-29-30/h1-19,25-27H |
| Standard InChI Key | NVNWNXYTWLXPKS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)NC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline is C₂₆H₂₂N₄, with a molecular weight of 390.49 g/mol. The IUPAC name reflects its three-component structure: a central ethane unit bonded to two phenyl groups, a benzotriazole ring at the 1-position, and an aniline group at the adjacent carbon. Key structural features include:
-
Benzotriazole moiety: A fused heterocyclic ring system (benzene + triazole) known for its electron-deficient aromatic character, enabling π-π stacking and UV absorption .
-
Diphenylethyl backbone: Provides steric bulk and enhances thermal stability by restricting molecular rotation.
-
Aniline substituent: Introduces basicity and potential for further functionalization via electrophilic substitution .
Table 1: Key Physicochemical Data
The compound’s solubility remains undocumented, but analogs with similar aryl substitutions exhibit low polarity, suggesting preferential solubility in organic solvents like dichloromethane or dimethylformamide .
Applications in Materials Science
Polymer Additives
Benzotriazole derivatives are widely used as UV stabilizers in polymers due to their ability to absorb ultraviolet radiation and dissipate energy harmlessly . The diphenylethyl-aniline structure of this compound likely enhances compatibility with aromatic polymers (e.g., polystyrene, polycarbonates), reducing phase separation and improving long-term stability.
Corrosion Inhibition
The benzotriazole moiety’s capacity to chelate metal ions suggests potential as a corrosion inhibitor. Analogous compounds form protective films on copper and steel surfaces, mitigating oxidative degradation in industrial settings .
Photoresist Components
In microelectronics, benzotriazoles serve as photoacid generators (PAGs) in photoresists. The aniline group in this derivative could enable tunable solubility parameters for next-generation lithography techniques.
Comparative Analysis with Related Benzotriazole Derivatives
Table 2: Structural and Functional Comparison
Future Research Directions
-
Solubility and Crystallography Studies: Experimental determination of solubility parameters and single-crystal X-ray diffraction data would clarify its solid-state behavior .
-
Catalytic Applications: Exploring its use as a ligand in transition-metal catalysis, leveraging the benzotriazole’s electron-withdrawing properties .
-
Biocompatibility Assessments: Toxicity profiling to evaluate potential in biomedical coatings or drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume